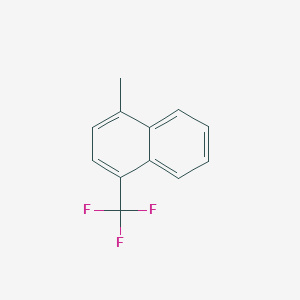

1-Methyl-4-(trifluoromethyl)naphthalene

CAS No.: 52331-42-7

Cat. No.: VC4445757

Molecular Formula: C12H9F3

Molecular Weight: 210.199

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52331-42-7 |

|---|---|

| Molecular Formula | C12H9F3 |

| Molecular Weight | 210.199 |

| IUPAC Name | 1-methyl-4-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |

| Standard InChI Key | ZLTBAVNWQOCMIB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C2=CC=CC=C12)C(F)(F)F |

Introduction

Structural and Electronic Characteristics

The molecular architecture of 1-methyl-4-(trifluoromethyl)naphthalene combines the planar rigidity of the naphthalene system with the steric bulk and electronic effects of its substituents. The trifluoromethyl group, a strong electron-withdrawing moiety, induces significant polarization in the aromatic ring, directing electrophilic attack to specific positions. This electronic perturbation is critical for predicting regioselectivity in substitution reactions and designing derivatives with tailored reactivity.

The methyl group at the 1-position contributes steric hindrance, further influencing reaction pathways. Spectroscopic analyses, including NMR, reveal distinct chemical shifts for the trifluoromethyl group (typically δ -58 to -63 ppm), which serve as diagnostic markers for structural verification .

Synthetic Methodologies

Aryne-Mediated Cyclization

A breakthrough in synthesizing polysubstituted naphthalenes involves the Diels-Alder reaction of 4-hydroxy-2-pyrones with in situ-generated arynes. For example, 4-ethoxy-6-methyl-2-pyrone reacts with benzyne precursors (e.g., o-silylphenyl triflate) in the presence of cesium fluoride to form naphthalene derivatives via a [4+2] cycloaddition followed by decarboxylative aromatization (Fig. 1) . This method achieves yields up to 84% and accommodates diverse substituents, including halogens and aryloxy groups.

Table 1: Representative Synthesis of 1-Methyl-4-(Trifluoromethyl)Naphthalene Derivatives

| Starting Material | Aryne Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Ethoxy-6-methyl-2-pyrone | o-Silylphenyl triflate | CsF, CHCN, 50°C | 84 | |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Dimethylbenzyne | CsF, CHCN, 50°C | 72 |

Copper-Catalyzed Trifluoromethylation

Copper complexes, such as Cu(OCFSOF), facilitate direct trifluoromethylation of aromatic bromides. While this method is demonstrated for benzene derivatives (e.g., synthesizing 1-methyl-4-(trifluoromethyl)benzene in 57% yield) , its adaptation to naphthalene systems remains an area of active research. The reaction proceeds via a radical mechanism, where the copper catalyst mediates single-electron transfer to activate the C–Br bond for CF group insertion.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The trifluoromethyl group’s electron-withdrawing nature deactivates the naphthalene ring, favoring electrophilic substitution at the 5- and 8-positions (meta to the CF group). Nitration and halogenation reactions proceed selectively at these sites, enabling the synthesis of nitro- or halo-substituted derivatives for further cross-coupling reactions .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura and Heck reactions have been employed to introduce aryl, vinyl, or alkyl groups to the naphthalene core. For instance, bromo-substituted derivatives undergo coupling with arylboronic acids to yield biaryl structures, which are prevalent in medicinal chemistry .

Applications in Pharmaceutical and Material Sciences

Drug Discovery

Naphthalene derivatives are pivotal in developing kinase inhibitors and antimicrobial agents. The trifluoromethyl group enhances metabolic stability and membrane permeability, making 1-methyl-4-(trifluoromethyl)naphthalene a promising scaffold for anticancer drug candidates .

Organic Electronics

The compound’s rigid, conjugated structure and fluorine content contribute to high thermal stability and electron-deficient character, ideal for electron-transport materials in OLEDs and organic photovoltaics. Research into π-extended derivatives for optoelectronic applications is ongoing .

Future Directions

Advancements in continuous-flow synthesis and photoredox catalysis could streamline the production of 1-methyl-4-(trifluoromethyl)naphthalene derivatives. Additionally, computational studies to predict substitution patterns and reaction outcomes will accelerate the design of functional materials and bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume